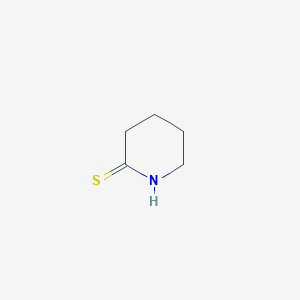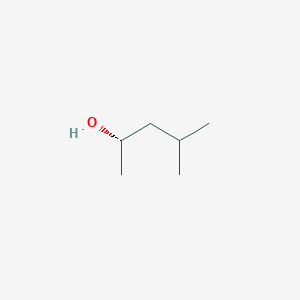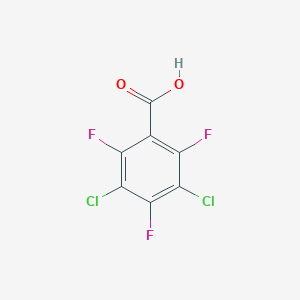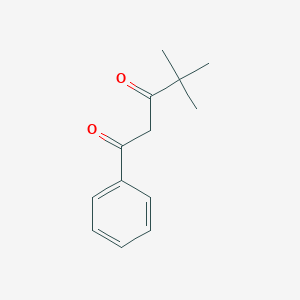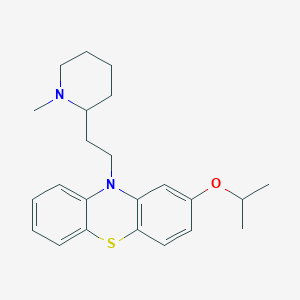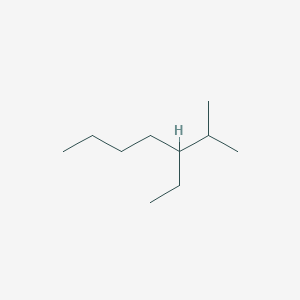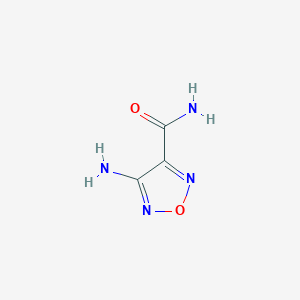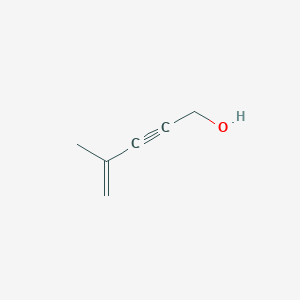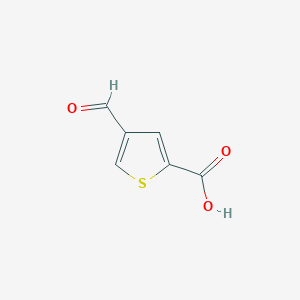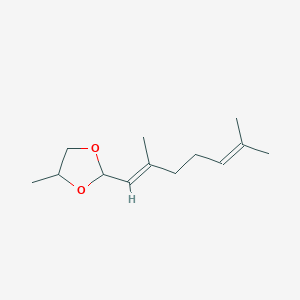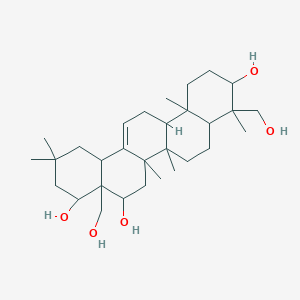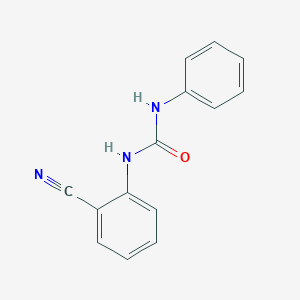![molecular formula C8H15NO B088512 (1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol CAS No. 13493-38-4](/img/structure/B88512.png)
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol, also known as (R)-(-)-Methylphenidate, is a psychostimulant drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a chiral compound, meaning it has a specific molecular configuration that gives it unique properties.
Mecanismo De Acción
(R)-(-)-Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve focus and attention. The exact mechanism of action is still not fully understood, but it is believed to involve the activation of certain receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
(R)-(-)-Methylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can also cause changes in appetite and sleep patterns. It has also been shown to have an effect on the immune system, although the exact mechanism is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-(-)-Methylphenidate has a number of advantages for lab experiments, including its ability to improve focus and attention, and its well-established safety profile. However, it also has a number of limitations, including its potential for abuse and its effects on the cardiovascular system.
Direcciones Futuras
There are a number of future directions for research on (R)-(-)-Methylphenidate. One area of interest is the development of new drugs that target the same neurotransmitter systems as (R)-(-)-Methylphenidate, but with fewer side effects. Another area of interest is the use of (R)-(-)-Methylphenidate in combination with other drugs to treat a wider range of conditions. Finally, there is also interest in using (R)-(-)-Methylphenidate as a research tool to study the effects of dopamine and norepinephrine on the brain.
Métodos De Síntesis
(R)-(-)-Methylphenidate can be synthesized through a multi-step process that involves the reaction of a chiral precursor with various reagents. One of the most common methods involves the reaction of (R)-piperidin-2-one with methyl magnesium bromide, followed by reduction with lithium aluminum hydride. This process yields (R)-(-)-Methylphenidate with high enantiomeric purity.
Aplicaciones Científicas De Investigación
(R)-(-)-Methylphenidate has been extensively studied for its use in treating ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus and attention. In addition to its clinical applications, (R)-(-)-Methylphenidate has also been used in scientific research to study the effects of psychostimulant drugs on the brain.
Propiedades
Número CAS |
13493-38-4 |
|---|---|
Nombre del producto |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C8H15NO/c1-9-4-6-2-3-7(5-9)8(6)10/h6-8,10H,2-5H2,1H3/t6-,7+,8? |
Clave InChI |
KIASKTGTUFTIIV-DHBOJHSNSA-N |
SMILES isomérico |
CN1C[C@H]2CC[C@@H](C1)C2O |
SMILES |
CN1CC2CCC(C1)C2O |
SMILES canónico |
CN1CC2CCC(C1)C2O |
Sinónimos |
(1β,5β,8-anti)-3-Methyl-3-azabicyclo[3.2.1]octan-8-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
